2-((7-(2-hydroxy-3-(o-tolyloxy)propyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)acetamide
Description
This compound is a purine derivative featuring a 2,3,6,7-tetrahydro-1H-purin-8-yl core with three key substituents:
- Position 7: A 2-hydroxy-3-(o-tolyloxy)propyl group, introducing a hydroxyl and ortho-methylphenoxy moiety.
- Position 3: A methyl group, enhancing steric bulk and metabolic stability.
- Position 8: A thioacetamide group (-S-CH2-CONH2), providing sulfur-based electronic effects and hydrogen-bonding capacity.
Properties
IUPAC Name |
2-[7-[2-hydroxy-3-(2-methylphenoxy)propyl]-3-methyl-2,6-dioxopurin-8-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5O5S/c1-10-5-3-4-6-12(10)28-8-11(24)7-23-14-15(20-18(23)29-9-13(19)25)22(2)17(27)21-16(14)26/h3-6,11,24H,7-9H2,1-2H3,(H2,19,25)(H,21,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZGRIJNTTYMIIQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(CN2C3=C(N=C2SCC(=O)N)N(C(=O)NC3=O)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-((7-(2-hydroxy-3-(o-tolyloxy)propyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)acetamide is a complex purine derivative that has garnered attention for its potential biological activities. The compound's structure suggests possible interactions with various biological targets, making it a candidate for research in pharmacology and medicinal chemistry.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 417.4 g/mol. It features a purine base structure, which is common in many biologically active molecules. The presence of hydroxy and tolyloxy groups may enhance its solubility and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C18H23N7O5 |
| Molecular Weight | 417.4 g/mol |
| IUPAC Name | This compound |
| InChI Key | AFQJRVPEBKIZMA-UHFFFAOYSA-N |
The biological activity of this compound is likely mediated through several mechanisms:
- Enzyme Inhibition : The purine structure can mimic natural substrates, potentially inhibiting key enzymes involved in nucleic acid metabolism or signal transduction pathways.
- Receptor Interaction : It may interact with various receptors, influencing cellular signaling pathways.
- Antioxidant Activity : The presence of hydroxyl groups suggests potential antioxidant properties, which could mitigate oxidative stress in cells.
Biological Activity Studies
Research on compounds similar to this compound has shown promising results in various biological assays:
Anticancer Activity
In studies evaluating the anticancer potential of purine derivatives:
- In vitro Studies : Compounds with similar structures have demonstrated cytotoxic effects against cancer cell lines (e.g., MCF-7 and HeLa), suggesting that modifications to the purine core can enhance activity.
- Mechanisms : Proposed mechanisms include induction of apoptosis and inhibition of cell proliferation through cell cycle arrest.
Antiviral Activity
Compounds structurally related to this purine derivative have been investigated for antiviral properties:
- Activity Against Viruses : Some derivatives have shown effectiveness against viral infections by inhibiting viral replication mechanisms.
Anticonvulsant Activity
Certain derivatives have been evaluated for anticonvulsant properties:
- Animal Models : Studies indicate that modifications at the N' position can significantly enhance anticonvulsant activity compared to standard treatments like phenobarbital .
Case Studies
- Study on Purine Analogues : A comparative study assessed the biological activities of various purine analogs, including those similar to our compound. Results indicated significant inhibition of specific enzymes involved in nucleic acid synthesis.
- Antioxidant Evaluation : A series of tests were conducted to evaluate the antioxidant capacity of related compounds using DPPH and ABTS assays. The results showed that certain derivatives exhibited strong free radical scavenging abilities.
Comparison with Similar Compounds
2-Methoxyethyl Substituent ()
- Compound : 2-((7-(2-Methoxyethyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)acetamide.
- Key Differences: Replaces the hydroxy-tolyloxypropyl group with a smaller, non-aromatic 2-methoxyethyl chain. Molecular formula: C₁₁H₁₃N₄O₄S .
2-Ethoxyethyl Substituent ()
- Compound : 2-((7-(2-Ethoxyethyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)acetic acid.
- Key Differences :
Positional Isomerism and Core Modifications
m-Tolyloxy vs. o-Tolyloxy ()
- Compound: N-{7-[2-Hydroxy-3-(3-methylphenoxy)propyl]-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl}glycine.
- Key Differences: Phenoxy Position: Meta-methyl (m-tolyloxy) vs. ortho-methyl (o-tolyloxy). Core: 1,3-Dimethylpurine (vs. 3-methyl) and glycine substituent (vs. thioacetamide). Impact: Meta-substitution reduces steric strain, possibly enhancing receptor fit. Glycine introduces zwitterionic character, altering solubility and transport .
Heterocycle Core Variations ()
- Compound : Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate.
- Key Differences: Pyrimidine core (vs. purine) with a thietan-3-yloxy group. Impact: Smaller heterocycle may reduce binding to purine-specific targets but improve synthetic accessibility.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
